molecular formula C24H22ClN3O3 B2666009 3-(2-chlorophenyl)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide CAS No. 851403-22-0

3-(2-chlorophenyl)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide

Cat. No. B2666009
M. Wt: 435.91
InChI Key: XYAQBUOLRMRWQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorophenyl)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C24H22ClN3O3 and its molecular weight is 435.91. The purity is usually 95%.
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Scientific Research Applications

Cytotoxic Activity and Cancer Research

Compounds with structures similar to the specified chemical have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. For example, carboxamide derivatives of benzo[b][1,6]naphthyridines were studied for their growth inhibitory properties against murine leukemia, lung carcinoma, and human leukemia cell lines, showing potent cytotoxicity in some cases (Deady et al., 2003). Such research demonstrates the potential of these compounds in developing new anticancer therapies.

Antimicrobial and Antifungal Applications

The synthesis and evaluation of novel arylazothiazole disperse dyes containing selenium for dyeing polyester fibers also highlighted their antimicrobial and antitumor activities. These compounds exhibited significant efficiency in in vitro screening against various pathogenic bacteria and fungi, suggesting their utility in producing sterile or biologically active fabrics for various life applications (Khalifa et al., 2015).

Corrosion Inhibition

A theoretical study on quinoxalines as corrosion inhibitors for copper in nitric acid media was conducted to determine the relationship between molecular structure and inhibition efficiency. Quantum chemical calculations suggested that these compounds could effectively prevent corrosion, which has practical implications for protecting metal surfaces in industrial applications (Zarrouk et al., 2014).

Pharmacological Studies

Research into quinoxalin-2-carboxamides as serotonin type-3 (5-HT3) receptor antagonists for managing depression highlighted the synthesis and pharmacological evaluation of these compounds. The study aimed at designing molecules based on a ligand-based approach, employing a three-point pharmacophore model. This research indicates the potential of such compounds in developing new therapeutic agents for depression and other neurological disorders (Mahesh et al., 2010).

properties

IUPAC Name

3-(2-chlorophenyl)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O3/c1-13-10-17-12-16(23(29)27-20(17)11-14(13)2)8-9-26-24(30)21-15(3)31-28-22(21)18-6-4-5-7-19(18)25/h4-7,10-12H,8-9H2,1-3H3,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAQBUOLRMRWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorophenyl)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.